![molecular formula C21H23N3O5S B2422091 2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 381170-85-0](/img/structure/B2422091.png)
2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound notable for its diverse applications in chemical and biological research. The structural complexity of this compound lends itself to various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reaction: : Start with tetrahydrobenzo[b]thiophene as the core structure.
Functional Group Modification: : Introduce a carboxamide group at the 3-position through an amidation reaction using appropriate amines and coupling reagents like EDCI.
Substitution Reaction: : Attach the tetrahydrofuran-2-ylmethyl group to the nitrogen of the carboxamide, generally involving nucleophilic substitution with a suitable tetrahydrofuran derivative.
Nitration: : Finally, conduct a nitration reaction to attach a nitrobenzamido group at the 2-position, typically using nitric acid and a suitable benzene derivative.
Industrial Production Methods: : Scaling up involves optimizing each step for yield and purity. Catalysts, temperature control, and advanced purification techniques such as chromatography ensure industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, particularly involving the nitro group, to form nitroso or amino derivatives.
Reduction: : The nitro group can be reduced to an amine, using reducing agents like hydrogen in the presence of a catalyst.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the thiophene and benzene rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with a palladium or platinum catalyst.
Substitution: : Various alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
Amines: : Via reduction of the nitro group.
Hydroxylated Derivatives: : Via oxidation reactions.
Scientific Research Applications
This compound has significant applications in:
Chemistry: : As a precursor in organic synthesis and as a probe in reaction mechanism studies.
Biology: : Used in the development of enzyme inhibitors and receptor modulators.
Medicine: : Potentially in drug development for targeting specific molecular pathways.
Industry: : Employed in the manufacture of advanced materials and chemical sensors.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thus altering biochemical pathways.
Receptor Modulation: : Could interact with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: : Similar structure but with an amino group instead of a nitro group.
N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: : Lacks the nitrobenzamido group.
Uniqueness
The presence of the nitrobenzamido group in 2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide imparts specific reactivity and potential biological activity that sets it apart from similar compounds.
Properties
IUPAC Name |
2-[(4-nitrobenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-19(13-7-9-14(10-8-13)24(27)28)23-21-18(16-5-1-2-6-17(16)30-21)20(26)22-12-15-4-3-11-29-15/h7-10,15H,1-6,11-12H2,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCPYIDLYRXWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
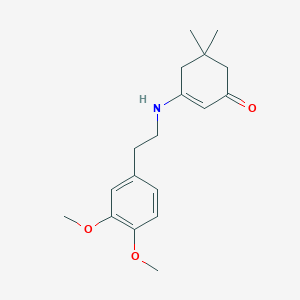
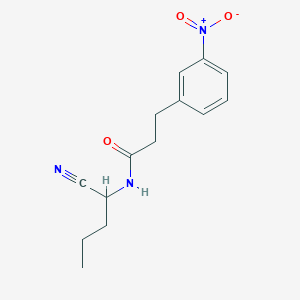
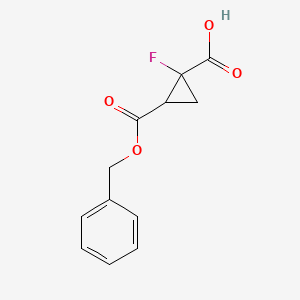
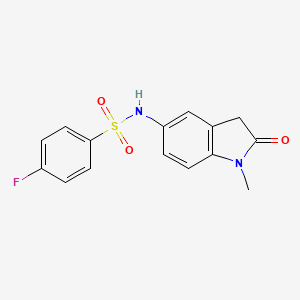
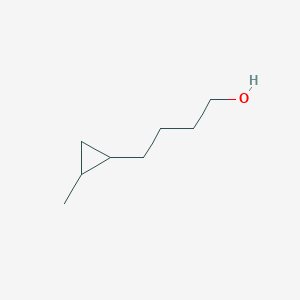
![N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422014.png)
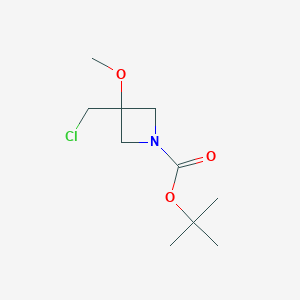
![N-(2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2422016.png)
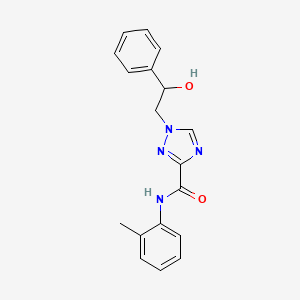
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2422027.png)
![tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2422028.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2422029.png)
![6-(2-(Benzo[d]isoxazol-3-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2422030.png)
![N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2422031.png)
